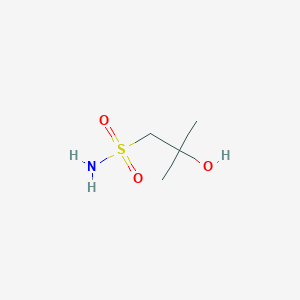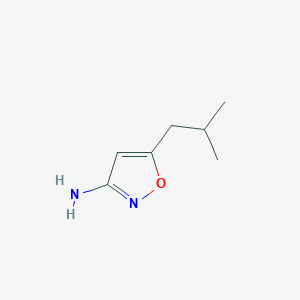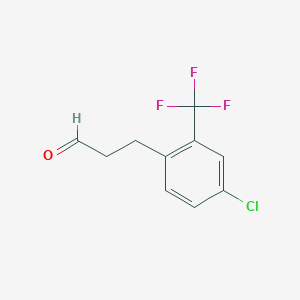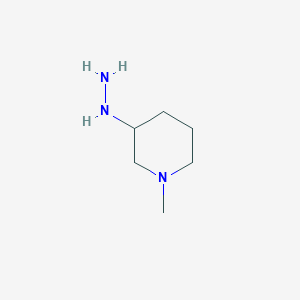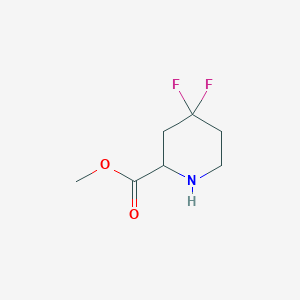
Methyl 4,4-difluoropiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4-difluoropiperidine-2-carboxylate is a chemical compound with the molecular formula C7H11F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position of the piperidine ring makes this compound unique and potentially useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-difluoropiperidine-2-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4-difluoropiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4-difluoropiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure can be exploited in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development. Fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of methyl 4,4-difluoropiperidine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The exact pathways and molecular targets involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-fluoropiperidine-2-carboxylate: A similar compound with only one fluorine atom at the 4-position.
Methyl 4,4-dichloropiperidine-2-carboxylate: A compound with chlorine atoms instead of fluorine at the 4-position.
Methyl 4,4-difluoropiperidine-3-carboxylate: A compound with the carboxylate group at the 3-position instead of the 2-position.
Uniqueness
Methyl 4,4-difluoropiperidine-2-carboxylate is unique due to the presence of two fluorine atoms at the 4-position, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H11F2NO2 |
|---|---|
Molekulargewicht |
179.16 g/mol |
IUPAC-Name |
methyl 4,4-difluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
FMLQYMJXPOGPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CCN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


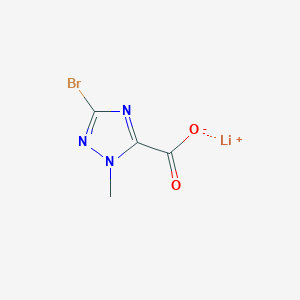
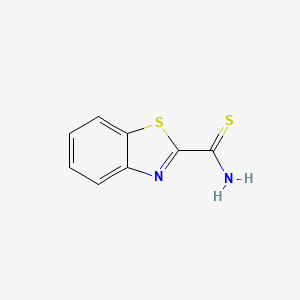
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
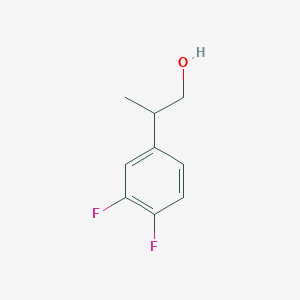
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
